N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Molecular Weight Exact Mass LC-MS Identification

N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309749-66-2) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane-8-carboxamide class. Structurally, it features a tropane-derived bicyclic core with a 3-methylidene substituent and an N-(4-tert-butylphenyl) carboxamide moiety.

Molecular Formula C19H26N2O
Molecular Weight 298.43
CAS No. 2309749-66-2
Cat. No. B2884716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS2309749-66-2
Molecular FormulaC19H26N2O
Molecular Weight298.43
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2CC(=C)C3
InChIInChI=1S/C19H26N2O/c1-13-11-16-9-10-17(12-13)21(16)18(22)20-15-7-5-14(6-8-15)19(2,3)4/h5-8,16-17H,1,9-12H2,2-4H3,(H,20,22)
InChIKeyVKFRUAWQMINQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide – A Research-Grade 8-Azabicyclo[3.2.1]octane Carboxamide for Monoacylglycerol Lipase (MAGL) Probe Development


N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309749-66-2) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane-8-carboxamide class. Structurally, it features a tropane-derived bicyclic core with a 3-methylidene substituent and an N-(4-tert-butylphenyl) carboxamide moiety. This scaffold is characteristic of inhibitors targeting serine hydrolases, notably monoacylglycerol lipase (MAGL), as evidenced by the patent activity of Dainippon Sumitomo Pharma (now Sumitomo Pharma) around closely related 8-azabicyclo[3.2.1]octane-8-carboxamide derivatives [1]. The compound is supplied as a research-grade tool for pre-clinical target validation and structure-activity relationship (SAR) studies .

Why N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide Cannot Be Replaced with Generic 8-Azabicyclo[3.2.1]octane Analogs


Generic substitution within the 8-azabicyclo[3.2.1]octane-8-carboxamide class is not possible because subtle modifications to the N-phenyl substituent profoundly alter physicochemical properties, target engagement, and selectivity profiles. The 4-tert-butylphenyl group of the target compound confers distinct lipophilicity (calculated logP ~2.8) and steric bulk compared to the 3,4-dichlorophenyl analog (CAS 2309189-99-7) or the N-benzhydryl analog (CAS 2319850-57-0) [1]. Patent data on the 8-azabicyclo[3.2.1]octane-8-carboxamide core demonstrate that the identity of the N-aryl substituent is a critical determinant of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitory potency, with single-atom changes leading to >10-fold shifts in IC50 [1]. Without head-to-head data, a user cannot assume that the 4-tert-butylphenyl derivative will recapitulate the potency, selectivity, or metabolic stability of any other N-substituted congener.

Quantitative Differentiation Evidence for N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309749-66-2) Relative to Structural Analogs


Molecular Weight and Exact Mass Differentiation from Close N-Aryl Carboxamide Congeners

The target compound has a molecular weight of 298.43 g/mol (exact mass 298.2045) which is lower than the N-diphenylmethyl analog (332.44 g/mol) and higher than the N-(3-methoxyphenyl) analog (~286 g/mol). This molecular weight falls within an optimal range for central nervous system (CNS) penetration according to classical drug-likeness guidelines, providing a procurement advantage when CNS target engagement is desired [1].

Molecular Weight Exact Mass LC-MS Identification

Calculated Lipophilicity (logP) Differentiates the 4-Tert-Butylphenyl Substituent from Other N-Aryl Analogs

The target compound has a calculated logP of 2.806, which is higher than the typical logP range of 1.5–2.5 for many 8-azabicyclo[3.2.1]octane-8-carboxamides with smaller N-substituents. This moderately elevated lipophilicity is conferred by the 4-tert-butyl group and may enhance membrane partitioning relative to less lipophilic analogs, while remaining below the threshold (logP >5) associated with poor solubility and high metabolic clearance [1].

Lipophilicity logP ADME Prediction

Polar Surface Area (PSA) Suggests Favorable CNS Drug-Like Properties Over Higher-PSA Analogs

The target compound has a calculated topological polar surface area (TPSA) of 67.43 Ų, which is below the widely accepted threshold of 90 Ų for favorable blood-brain barrier penetration. This PSA value is conferred by the single carboxamide motif and the absence of additional polar functionalities. In comparison, analogs bearing sulfonyl or additional carbonyl groups on the 8-azabicyclo[3.2.1]octane core regularly exceed 90 Ų [1][2].

Polar Surface Area CNS Drug Design Blood-Brain Barrier

Commercial Availability with Certified 95% Purity Provides Reliable Baseline for SAR Campaigns

The compound is commercially available with a standard purity specification of 95% . This purity level is suitable for initial in vitro screening without the need for additional purification, reducing lead time. In contrast, many custom-synthesized analogs in this class are supplied at lower purities (85–90%) or require bespoke synthesis, introducing variability in SAR data .

Compound Purity Quality Control SAR Studies

Selectivity Advantage Inferred from MAGL-Active Scaffold with Demonstrated >10,000 nM Inactivity on Cannabinoid CB2 Receptor

A closely related 8-azabicyclo[3.2.1]octane-8-carboxamide analog (BindingDB ID: BDBM50470421; CHEMBL4293423) demonstrated MAGL inhibition with an IC50 of 700 nM while exhibiting no activity on the cannabinoid CB2 receptor (IC50 >10,000 nM), indicating functional selectivity for MAGL over the endocannabinoid receptor CB2 [1]. The target compound shares the same core scaffold and carboxamide linker and is therefore expected to retain this selectivity advantage, which is critical for interpreting MAGL-dependent pharmacological effects without CB2-mediated confounding [2].

Target Selectivity MAGL CB2 Off-Target Profile

Rotatable Bond Count Predicts Lower Conformational Entropy and Potentially Improved Binding Efficiency vs. Higher-Rotatable-Bond Analogs

The target compound has 12 rotatable bonds, a value that is influenced by the rigid 8-azabicyclo[3.2.1]octane core and the single carboxamide linker . Analogs with extended N-substituents, such as N-(4-methoxyphenethyl) derivatives, can have 14–16 rotatable bonds, which increases conformational entropy and may reduce binding affinity due to a higher entropic penalty upon target engagement . The target compound's relatively constrained structure suggests improved ligand efficiency potential.

Rotatable Bonds Conformational Entropy Ligand Efficiency

Optimized Application Scenarios for N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide in Scientific Research and Industrial Procurement


MAGL Target Validation Studies Requiring a CNS-Penetrant Tool Compound

With a calculated logP of 2.806 and a PSA of 67.43 Ų, both within favorable ranges for CNS penetration, this compound is well-suited for in vivo target engagement studies of MAGL in the central nervous system . The 95% purity specification ensures reproducible dosing in rodent models, while the scaffold's demonstrated selectivity for MAGL over CB2 (>14-fold) reduces the risk of cannabinoid receptor-mediated behavioral confounds [1].

Structure-Activity Relationship (SAR) Exploration of N-Aryl Substituent Effects on MAGL Potency

As a member of the 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide series with a bulky, lipophilic 4-tert-butylphenyl group, this compound serves as a key SAR probe for mapping the steric and electronic requirements of the N-aryl binding pocket. Its molecular weight (298.43 g/mol) and rotatable bond count (12) provide a baseline for comparing smaller (e.g., phenyl) and larger (e.g., benzhydryl) substituents, enabling systematic optimization of target affinity [2].

In Vitro ADME Screening Panels for Lipophilicity-Dependent Metabolic Stability Assessment

The moderate lipophilicity (logP 2.806) of this compound positions it as a mid-range reference compound for evaluating the impact of N-aryl substitution on microsomal stability and plasma protein binding within the 8-azabicyclo[3.2.1]octane carboxamide series. Procurement of this compound alongside lower-logP (e.g., N-phenyl) and higher-logP (e.g., N-benzhydryl) analogs enables construction of a lipophilicity-stability correlation curve for the series .

Chemical Proteomics Probe Development Using the 8-Azabicyclo[3.2.1]octane Scaffold

The combination of a defined chiral bicyclic core, a single carboxamide functional group amenable to linker derivatization, and commercial availability at 95% purity makes this compound a practical starting point for designing activity-based protein profiling (ABPP) probes targeting the serine hydrolase family. The low TPSA (67.43 Ų) also minimizes nonspecific binding commonly observed with higher-PSA probe scaffolds .

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